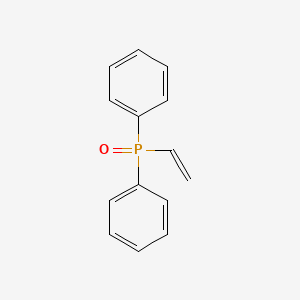

Diphenyl(vinyl)phosphine oxide

Beschreibung

Historical Context and Evolution of Research on Vinyl Phosphine (B1218219) Oxides

Research into vinyl phosphine oxides and related nonester vinyl phosphorus compounds gained momentum in the early 1960s. A 1961 publication by Robert Rabinowitz and Joseph Pellon in The Journal of Organic Chemistry detailed synthetic routes to compounds including diphenylvinylphosphine (B1198819) oxide, aiming to explore their polymerization reactivity in comparison to other vinyl monomers. acs.orgacs.org This early work described its synthesis and noted that free radical polymerization was challenging. acs.org

Shortly thereafter, a 1962 patent further highlighted the compound, describing a method for its production via the isomerization of beta-chloroethyl diphenylphosphinite, followed by dehydrohalogenation. google.com This patent underscored its potential utility in producing flame-resistant polymers. google.com

Over the subsequent decades, research evolved from basic synthesis and characterization to exploring the compound's rich and diverse reactivity. Scientists began to utilize it as a versatile intermediate. For instance, its P=O activated vinyl group was found to react as a Michael acceptor with nucleophiles like amines and alcohols. researchgate.net This reactivity became crucial for preparing a variety of functionalized organophosphorus compounds, including precursors for chiral phosphine ligands used in asymmetric catalysis. sci-hub.se More recent research continues to expand its utility, developing novel synthetic methods such as photoredox and hydrogen atom transfer (HAT) catalyzed reactions for creating complex molecular architectures like spirocyclic pyrrolidines. bath.ac.uk The historical evolution of research showcases a continuous effort to harness the C-P bond and the compound's specific functionalities for increasingly sophisticated applications. researchgate.net

Significance of Diphenyl(vinyl)phosphine Oxide in Modern Organic and Materials Chemistry

The significance of this compound in contemporary chemistry stems from its dual role as a versatile synthetic tool and a functional monomer. Its chemical properties, summarized in the table below, form the basis for its wide-ranging applications.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃OP nih.gov |

| Molecular Weight | 228.23 g/mol nih.gov |

| Appearance | Colorless or pale yellow crystal or powder chembk.com |

| Melting Point | 115–117 °C sci-hub.se |

| Boiling Point | 180–210 °C / 1 mmHg sci-hub.se |

| ³¹P NMR (CDCl₃) | 22.4 ppm sci-hub.se |

| Solubility | Soluble in THF, CH₂Cl₂, toluene; insoluble in water sci-hub.se |

In organic synthesis , this compound is a key reagent for several important transformations. It is well-known as a Horner-Wittig reagent, which is instrumental in forming carbon-carbon double bonds. The vinyl group readily participates in conjugate addition (Michael addition) reactions with a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles. sci-hub.se This reactivity allows for the straightforward synthesis of β-functionalized ethyldiphenylphosphine (B1294405) oxides. tandfonline.com Furthermore, it undergoes [3+2] cycloaddition reactions with dipoles such as nitrones, yielding heterocyclic structures like isoxazolidines. sci-hub.se Its ability to act as a ligand in coordination chemistry for transition metal-catalyzed reactions further broadens its utility. smolecule.comchembk.com

In materials chemistry , the compound is primarily valued as a monomer for creating specialty polymers. smolecule.com Due to the presence of phosphorus, polymers derived from this compound exhibit inherent flame-retardant properties. google.comlookchem.com It can undergo homopolymerization, although this can be sluggish, or copolymerization with other monomers like styrene (B11656) to produce clear, hard, and tough resins with enhanced fire resistance. acs.orggoogle.com For example, a copolymer made from 70% styrene and 30% this compound showed no burning time after ignition. google.com The phosphine oxide group also imparts desirable characteristics such as improved thermal stability and antioxidant properties to the resulting materials. lookchem.com

Table 2: Key Research Applications of this compound

| Application Area | Reaction Type / Use | Significance |

|---|---|---|

| Organic Synthesis | Horner-Wittig Reagent | Formation of C-C double bonds, particularly in allylic amine synthesis. |

| Michael Acceptor | Reacts with various nucleophiles to form β-functionalized phosphine oxides. sci-hub.setandfonline.com | |

| Cycloaddition Reactions | Forms heterocyclic compounds through reactions with 1,3-dipoles. sci-hub.se | |

| Ligand for Catalysis | The P=O group coordinates with transition metals for catalysis (e.g., hydrogenation, hydroformylation). smolecule.com | |

| Materials Chemistry | Polymer Monomer | Used in homopolymerization and copolymerization to create advanced polymers. smolecule.comgoogle.com |

| Flame Retardant | Imparts self-extinguishing properties to polymers and resins. google.comlookchem.com |

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to present a scientifically accurate and thorough account based on established research findings. The scope is strictly limited to the historical development of research on vinyl phosphine oxides, the specific significance and applications of this compound in the fields of organic synthesis and materials science, and the presentation of its core properties and reactions. The content is structured to deliver a concise yet comprehensive understanding of this compound's role in advanced chemical research, excluding any information outside of this defined framework.

Structure

2D Structure

Eigenschaften

IUPAC Name |

[ethenyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCGPNRIAFVNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329449 | |

| Record name | Diphenyl(vinyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-78-8 | |

| Record name | Phosphine oxide, ethenyldiphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl(vinyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Preparative Routes for Diphenyl Vinyl Phosphine Oxide

Dehydrohalogenation Approaches to Diphenyl(vinyl)phosphine Oxide

A well-established method for the synthesis of this compound involves the elimination of a hydrogen halide from a suitable precursor. This approach is predicated on the generation of a double bond through the removal of a proton and a halide from adjacent carbon atoms.

The dehydrohalogenation of 2-haloethyldiphenylphosphine oxides, such as the chloro or bromo derivatives, serves as a direct route to this compound. sci-hub.se This reaction is typically effected by treatment with a base, which facilitates the E2 elimination mechanism. The precursor, a haloethyldiphenylphosphine oxide, can be prepared through various synthetic sequences, often starting from diphenylphosphine (B32561) oxide or its derivatives.

The general transformation can be represented as follows:

Ph₂P(O)CH₂CH₂X → Ph₂P(O)CH=CH₂ + HX (where X = Cl, Br)

This method is a foundational technique for installing the vinyl group onto the diphenylphosphine oxide scaffold.

The efficiency of the dehydrohalogenation reaction is highly dependent on the chosen reaction conditions. Key parameters that can be optimized include the nature of the base, the solvent, and the reaction temperature.

For instance, the use of a strong, non-nucleophilic base is often preferred to minimize side reactions. Common bases employed for this transformation include tertiary amines, such as triethylamine, or alkali metal hydroxides like potassium hydroxide. sci-hub.se The choice of solvent is also critical; it must be capable of dissolving the reactants while being inert to the reaction conditions. Toluene is a frequently used solvent for this purpose. sci-hub.se

The following table summarizes typical reaction conditions that can be optimized for this process:

| Parameter | Condition | Effect on Reaction |

| Base | Triethylamine, Potassium Hydroxide | Promotes elimination; strength and steric bulk can influence yield and side products. |

| Solvent | Toluene, Dichloromethane | Affects solubility of reactants and can influence reaction rate. |

| Temperature | Reflux | Increases reaction rate but may also promote side reactions if not controlled. |

Systematic optimization of these parameters is crucial for achieving high yields and purity of the final this compound product.

Organometallic Coupling Strategies for this compound Synthesis

Organometallic chemistry offers powerful tools for the formation of carbon-phosphorus bonds, providing alternative and often more versatile routes to this compound.

A common organometallic approach involves the reaction of diphenylphosphinic chloride with a vinyl Grignard reagent, such as vinylmagnesium bromide. sci-hub.sesemanticscholar.org This reaction proceeds via nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic phosphorus atom of the phosphinic chloride, leading to the formation of the desired product and a magnesium halide salt. nih.gov

The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Key Conditions |

| Diphenylphosphinic Chloride | Vinylmagnesium Bromide | Tetrahydrofuran (THF) | Anhydrous conditions, low temperature (e.g., -70 °C) |

This method is advantageous due to the commercial availability of both diphenylphosphinic chloride and vinyl Grignard reagents.

Modern cross-coupling reactions catalyzed by transition metals, particularly palladium, have emerged as a highly effective method for the synthesis of this compound. sci-hub.se The palladium-catalyzed coupling of vinyl bromide with diphenylphosphine oxide, a type of Hirao reaction, allows for the direct formation of the P-C(sp²) bond. semanticscholar.org

This reaction typically requires a palladium catalyst, often in the form of a complex with phosphine (B1218219) ligands, and a base to facilitate the catalytic cycle. liv.ac.uknih.govorganic-chemistry.org The use of phosphine oxides as ligands can also stabilize the palladium catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| Diphenylphosphine Oxide | Vinyl Bromide | Pd(PPh₃)₄ | Triethylamine | Toluene |

This catalytic approach offers good functional group tolerance and can often be performed under milder conditions compared to traditional methods.

Oxidation of Diphenyl(vinyl)phosphine to its Oxide Form

An alternative synthetic strategy involves the preparation of diphenyl(vinyl)phosphine followed by its oxidation to the corresponding phosphine oxide. sci-hub.se This two-step approach can be advantageous if diphenyl(vinyl)phosphine is readily accessible.

The oxidation of the trivalent phosphorus in diphenyl(vinyl)phosphine to the pentavalent state in the phosphine oxide can be achieved using a variety of oxidizing agents. A common and effective oxidant for this transformation is hydrogen peroxide. sci-hub.se

The reaction is generally clean and high-yielding. The choice of solvent and reaction conditions depends on the specific oxidizing agent used.

| Starting Material | Oxidizing Agent | Typical Solvent |

| Diphenyl(vinyl)phosphine | Hydrogen Peroxide (H₂O₂) | Acetic Acid |

This method provides a straightforward route to the target compound, provided the precursor phosphine is available.

Oxidative Methods and Reagents for P(III) to P(V) Conversion

A primary and straightforward route to this compound involves the oxidation of its trivalent precursor, diphenyl(vinyl)phosphine. This conversion from a P(III) to a P(V) center is a common transformation in organophosphorus chemistry. The oxidation is typically efficient and can be achieved using a variety of oxidizing agents.

One of the most common and mild oxidizing agents used for this purpose is hydrogen peroxide (H₂O₂). The reaction is often carried out in a suitable solvent such as acetic acid. Another method involves the use of N-bromoacetamide, which converts this compound into 1-bromo-2-hydroxyethyldiphenylphosphine oxide researchgate.net. Other oxidizing agents that can be employed include elemental sulfur to produce the corresponding phosphine sulfide, a closely related derivative researchgate.net. The choice of oxidant can sometimes be influenced by the desired purity of the final product and the ease of removal of byproducts.

A summary of common preparative methods is presented below:

Dehydrohalogenation: Treatment of a haloethyldiphenylphosphine oxide with a base.

Grignard Reaction: Reaction of diphenylphosphinic chloride with vinylmagnesium bromide sci-hub.se.

Palladium-Catalyzed Coupling: Coupling of vinyl bromide with diphenylphosphine oxide sci-hub.se.

Direct Oxidation: Oxidation of commercially available diphenyl(vinyl)phosphine sci-hub.se.

Regioselectivity and Stereoselectivity Considerations in Oxidation

When synthesizing precursors to this compound, such as substituted vinylphosphines, through methods like hydrophosphination of alkynes, regioselectivity and stereoselectivity become critical considerations. For instance, the hydrophosphination of terminal alkynes with secondary phosphine-boranes can be controlled to yield specific regioisomers. The choice of thermal activation or a metal catalyst can direct the reaction to produce either the Markovnikov or anti-Markovnikov adduct, thus influencing the final structure of the vinylphosphine before oxidation acs.org.

Furthermore, metal-free electrophilic phosphonoiodination of unactivated alkynes with secondary phosphine oxides can produce β-iodo-substituted vinylphosphine oxides with high regio- and stereoselectivity ntu.edu.sgnih.govresearchgate.net. The stereochemical outcome of these reactions is crucial as it dictates the geometry of the resulting alkene moiety in the final phosphine oxide product. The oxidation step from P(III) to P(V) itself is generally stereospecific, meaning the configuration at the phosphorus center is retained if it is chiral. For a simple oxidation of diphenyl(vinyl)phosphine, the stereochemistry of the vinyl group is preserved.

Novel and Emerging Synthetic Pathways

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the synthesis of this compound and related alkenylphosphine oxides. These methods often offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

A novel approach for the construction of the C-P bond in alkenylphosphine oxides involves the formal olefinic C-H phosphinylation via alkenyl sulfonium salts. This method utilizes a base-promoted cross-coupling of alkenyl sulfonium salts with secondary phosphine oxides, such as diphenylphosphine oxide dicp.ac.cn. The reaction proceeds at ambient temperature under an air atmosphere, providing a transition-metal-free route to multisubstituted alkenyl phosphine oxides dicp.ac.cn.

In this process, the secondary phosphine oxide is deprotonated by a base, and the resulting phosphinoyl anion acts as a nucleophile, attacking the alkenyl sulfonium salt. This leads to the formation of the desired C-P bond and the displacement of a sulfide leaving group dicp.ac.cn. This methodology offers an alternative to traditional cross-coupling reactions and demonstrates good functional group compatibility.

Triflic anhydride (Tf₂O) has been shown to promote the synthesis of vinylphosphorus compounds from ketones and secondary phosphine oxides under solvent- and metal-free conditions organic-chemistry.orgresearchgate.net. This reaction proceeds via an addition-elimination mechanism. The ketone is first activated by Tf₂O, followed by nucleophilic addition of the secondary phosphine oxide. Subsequent elimination of water furnishes the alkenylphosphine oxide. This method is applicable to both aryl and alkyl ketones and offers a convenient and scalable route to a variety of vinylphosphine oxides organic-chemistry.orgresearchgate.net.

The reaction conditions are generally mild, and the process avoids the use of transition metal catalysts, which can be advantageous in terms of cost and product purity.

Metal-free P-arylation using hypervalent iodine reagents, such as diaryliodonium salts, represents a significant advancement in the formation of C-P bonds. While traditionally used for arylation, recent studies have explored the use of related vinyl-substituted hypervalent iodine reagents for P-vinylation uw.edu.pl. Specifically, vinylbenziodoxolones (VBX) have been employed for the electrophilic vinylation of secondary phosphine oxides under transition-metal-free conditions nih.govchemrxiv.orgd-nb.info.

Interestingly, the regiochemical outcome of these reactions is dependent on the nucleophile. In the case of P-nucleophiles like diphenylphosphine oxide, the reaction exclusively yields the terminal alkene, which corresponds to this compound nih.govchemrxiv.orgd-nb.info. The proposed mechanism involves the coordination of the phosphinous acid tautomer of diphenylphosphine oxide to the iodine(III) center, followed by a concerted deprotonation and Michael-type addition. Subsequent elimination leads to the formation of the terminal vinylphosphine oxide nih.govd-nb.info. This method provides a novel, metal-free pathway to this compound with high regioselectivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest. This involves the development of synthetic routes that are more environmentally benign, for example, by reducing waste, avoiding hazardous reagents, and utilizing catalytic methods.

The metal-free methods described above, such as the use of Tf₂O organic-chemistry.orgresearchgate.net and hypervalent iodine reagents nih.govchemrxiv.orgd-nb.info, align with green chemistry principles by avoiding the use of often toxic and expensive transition metal catalysts. This not only simplifies product purification by eliminating metal contamination but also reduces the environmental impact associated with metal waste.

Furthermore, the development of electrochemical methods for related phosphine oxide transformations points towards a greener future for organophosphorus chemistry. For instance, robust flow electrochemical methodologies have been developed for P-N and P-O oxidative coupling reactions under mild conditions cardiff.ac.uk. Such approaches, which use electricity as a "traceless" reagent, could potentially be adapted for the synthesis of this compound, further reducing the reliance on chemical oxidants and minimizing waste generation. The pursuit of solvent-free reactions, as seen in the Tf₂O-promoted synthesis, also contributes to a more sustainable synthetic process.

Solvent-Free Reactions and Alternative Reaction Media

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and improving process safety. Research into the synthesis of organophosphorus compounds, including vinylphosphine oxides, has explored several innovative approaches that move away from traditional solvent-based methods.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer significant advantages, including reduced waste, lower costs, and often, accelerated reaction rates. One of the earliest methods for producing this compound involves the thermal isomerization of beta-chloroethyl diphenylphosphinite followed by dehydrochlorination. This process, when conducted under vacuum at elevated temperatures (175–200 °C), proceeds without the need for a solvent medium google.com.

More contemporary research has demonstrated the feasibility of solvent-free C-P bond formation through catalyzed reactions. The phospha-Michael addition, a key reaction for synthesizing phosphine oxides, has been successfully performed under solvent-free conditions. For instance, the addition of various phosphites to α,β-unsaturated malonates has been efficiently catalyzed by a 4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac) salt at 80–100 °C nih.govnih.gov. This organocatalytic approach not only eliminates the need for a solvent but also provides the product in high yields, showcasing a promising green route for analogous reactions involving diphenylphosphine oxide.

Another emergent solvent-free technique is photochemical hydrophosphination. Studies have shown that bis(trimethylsilyl)phosphonite can react with various alkenes under UV irradiation in the absence of any solvent or catalyst, representing a highly efficient and atom-economical method for forming C-P bonds acs.org. The principles of catalyst- and solvent-free hydrophosphination have also been applied to reactions involving alkenes and alkynes, further supporting the viability of these methods for synthesizing vinylphosphine oxides nih.gov.

Alternative Reaction Media: When a solvent is necessary, the use of environmentally benign alternatives to conventional organic solvents is preferred.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Microwave-assisted synthesis in water has been shown to be effective for catalyst-free P-C coupling reactions between secondary phosphine oxides and halobenzoic acids nih.gov. This indicates the potential for using water as a medium for certain steps in the synthesis of this compound, particularly in palladium-catalyzed coupling reactions where water-soluble ligands can be employed.

Biocatalysis in Green Solvents: Enzymatic catalysis offers a mild and selective alternative to traditional chemical methods. The lipase-catalyzed phospha-Michael addition of diphenylphosphine oxide to β-nitrostyrenes has been demonstrated in polar, environmentally friendly solvents such as acetonitrile (MeCN), ethanol (EtOH), and methanol (MeOH) mdpi.com. These reactions benefit from the mild conditions and the reusability of the enzyme catalyst.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as non-volatile solvents. They are noted for their ability to dissolve a wide range of compounds and can facilitate unique reactivity. While direct synthesis of this compound in ionic liquids is not widely reported, the synthesis of phosphonium-based ionic liquids themselves is well-established, and ILs are used as media for various catalytic reactions, suggesting their potential as an alternative reaction medium in this context nih.govresearchgate.net.

Interactive Data Table: Solvent-Free Phospha-Michael Addition Catalyzed by DMAP·Hsac

| Run | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 5 | 80 | 1 | >99 |

| 2 | 5 | 80 | 1 | >99 |

| 3 | 5 | 80 | 1 | >99 |

| 4 | 5 | 80 | 1 | >99 |

| 5 | 5 | 80 | 1 | >99 |

| 6 | 5 | 80 | 1 | >99 |

| 7 | 5 | 80 | 1 | >99 |

| 8 | 5 | 80 | 1 | >99 |

| 9 | 1 | 100 | 1 | >99 |

Data adapted from a study on the phospha-Michael addition of diisopropyl phosphite with 2-benzylidenemalononitrile, demonstrating the high efficiency of the reaction under solvent-free conditions. nih.gov

Catalyst Reuse and Recyclability in Synthetic Protocols

The catalysts used in the synthesis of this compound, particularly those based on precious metals like palladium, represent a significant cost and environmental concern. Consequently, developing protocols that allow for catalyst recovery and reuse is a critical goal for sustainable chemical manufacturing. The primary strategies involve the use of reusable organocatalysts, biocatalysts, and heterogeneous (immobilized) catalysts.

Reusable Organocatalysts and Biocatalysts:

Organocatalysts: As mentioned previously, the DMAP·Hsac salt used in solvent-free phospha-Michael additions is not only efficient but also recyclable nih.govnih.gov. At the end of the reaction, the catalyst can be precipitated by adding a non-polar solvent like ether, recovered by simple decantation and centrifugation, and reused for multiple cycles with minimal loss of activity nih.gov. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantage of easy separation.

Biocatalysts: Enzymes, such as the lipase Novozym 435, function as highly efficient and reusable catalysts under mild conditions mdpi.com. In the synthesis of C-P bond compounds, the immobilized enzyme can be easily recovered from the reaction mixture by filtration and washed for subsequent use. This inherent reusability is a major advantage of biocatalytic processes mdpi.com.

Heterogeneous and Immobilized Catalysts: Heterogenization, the process of anchoring a homogeneous catalyst to an insoluble solid support, is a powerful strategy for improving recyclability.

Supported Metal Catalysts: Palladium-catalyzed reactions are common in the synthesis of vinylphosphine oxides, for example, through the coupling of diphenylphosphine oxide with vinyl halides sci-hub.se. To render these catalysts recyclable, the palladium can be immobilized on various supports. Research on alkyne functionalization has highlighted recyclable systems like copper(I) acetate on silica and catalysts supported on metal-organic frameworks (MOFs), which can be recovered and reused effectively mdpi.com. Similarly, cadmium sulfide semiconductors have been employed as recyclable heterogeneous photocatalysts for C-P bond formation researchgate.net.

Immobilized Ligands and Organocatalysts: Beyond just the metal, the entire catalytic system can be heterogenized. Phosphine ligands, crucial for modulating the activity of metal catalysts, can be tethered to supports like MOFs nih.gov. This prevents leaching of the expensive ligand and the metal, allowing the entire complex to be recycled. The principle of using solid supports has also been applied to non-metallic catalysts, such as iodine supported on acidic alumina, which has proven to be an effective and reusable catalyst for Michael additions frontiersin.org.

Interactive Data Table: Recyclability of DMAP·Hsac Catalyst in Phospha-Michael Addition

| Cycle No. | Conversion (%) | Isolated Yield (%) |

| 1 | >99 | 92 |

| 2 | >99 | 90 |

| 3 | >99 | 91 |

| 4 | >99 | 90 |

| 5 | >99 | 89 |

| 6 | >99 | 89 |

| 7 | >99 | 88 |

| 8 | >99 | 87 |

Data reflects the recycling of the DMAP·Hsac catalyst in the solvent-free reaction of diisopropyl phosphite with 2-benzylidenemalononitrile at 80 °C. The catalyst was recovered and reused for eight consecutive cycles with high yield. nih.gov

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of Diphenyl Vinyl Phosphine Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds. By examining the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, it is possible to map the connectivity and electronic features of Diphenyl(vinyl)phosphine oxide.

The ¹H NMR spectrum of this compound presents distinct regions corresponding to the vinylic and aromatic protons. The vinylic group gives rise to a complex set of signals due to spin-spin coupling between the three vinyl protons and the phosphorus atom. sci-hub.se The protons on the two phenyl rings typically appear as multiplets in the aromatic region of the spectrum. sci-hub.se

The vinylic protons (P-CH=CH₂) exhibit a characteristic ABCX pattern (where X is the ³¹P nucleus), resulting in three distinct multiplets. sci-hub.se The chemical shifts and coupling constants provide a wealth of structural information. sci-hub.se For instance, the geminal coupling (²JHH), cis and trans vicinal couplings (³JHH), and couplings to the phosphorus nucleus (²JHP and ³JHP) can be resolved. sci-hub.se

Table 1: ¹H NMR Spectroscopic Data for the Vinylic Protons of this compound in CDCl₃ sci-hub.se

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ha | 6.22 | m | ²JHH = 1.6, ³JHH = 18.6, ³JHP = 21.9 |

| Hb | 6.26 | m | ²JHH = 1.6, ³JHH = 12.6, ³JHP = 41.3 |

| Hc | 6.63 | m | ³JHH = 18.6, ³JHH = 12.6, ²JHP = 24.6 |

| Phenyl (Ph) | 7.36–7.48 and 7.60–7.71 | 2 m | - |

Data sourced from Sci-Hub, based on research by Albright, T. A., et al. sci-hub.se

The aromatic protons of the two phenyl groups resonate at lower fields, typically between 7.36 and 7.71 ppm, appearing as two multiplets that integrate to ten protons. sci-hub.se

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. A key feature of the spectrum is the presence of phosphorus-carbon coupling (J-C), which is invaluable for assigning signals to specific carbon atoms. sci-hub.seresearchgate.net The magnitude of the coupling constant depends on the number of bonds separating the carbon and phosphorus atoms.

The vinylic carbons and the four distinct carbons of the phenyl groups (ipso, ortho, meta, and para) can be identified. sci-hub.se The ipso-carbon (the carbon directly attached to phosphorus) shows a large one-bond coupling constant (¹J-C), while the ortho, meta, and para carbons exhibit progressively smaller two-bond (²J-C), three-bond (³J-C), and four-bond (⁴J-C) couplings, respectively. sci-hub.se The electronic interactions within the molecule, such as the potential for dπ-pπ overlap between the phosphorus and the vinyl or phenyl groups, can influence these coupling constants. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ sci-hub.se

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | P-C Coupling Constant (JCP, Hz) |

| CH (m-Ar) | 128.5 | d | ³JCP = 12.0 |

| CH (o-Ar) | 131.1 | d | ²JCP = 10.0 |

| P-C H=CH₂ | 131.3 | d | ¹JCP = 97.8 |

| CH (p-Ar) | 131.8 | d | ⁴JCP = 2.9 |

| P-C (Ar) | 132.4 | d | ¹JCP = 104.6 |

| P-CH=C H₂ | 134.4 | s | - |

Data sourced from Sci-Hub, based on research by Albright, T. A., et al. sci-hub.se

³¹P NMR is a highly sensitive and direct method for characterizing phosphorus-containing compounds. This compound exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. sci-hub.se The chemical shift of this resonance is indicative of the electronic environment around the phosphorus atom.

For this compound, the ³¹P chemical shift is reported to be approximately 22.4 ppm in CDCl₃. sci-hub.se The nature of the substituents attached to the phosphine (B1218219) oxide group significantly influences the ³¹P chemical shift. tamu.edu The presence of the vinyl group, which is capable of π-conjugation, affects the electron density at the phosphorus nucleus compared to simple trialkyl or triaryl phosphine oxides. researchgate.net The chemical shift can also be sensitive to the solvent used, reflecting interactions between the solvent and the polar P=O group. tamu.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups and bonding within a molecule. These methods are particularly useful for identifying the characteristic vibrations of the phosphoryl (P=O) and vinyl (C=C) groups in this compound.

The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching vibrations of the P=O and C=C bonds. sci-hub.se

P=O Stretching Vibration (νP=O): The phosphoryl group gives rise to a very strong and characteristic absorption band. In this compound, this band appears at approximately 1185 cm⁻¹. sci-hub.se The position of this band is highly sensitive to the electronic properties of the substituents on the phosphorus atom. mdpi.com Electron-withdrawing groups tend to increase the frequency, while electron-donating groups lower it. The formation of hydrogen bonds or other non-covalent interactions with the phosphoryl oxygen can also cause a significant red-shift (lowering) of this stretching frequency. mdpi.com

C=C Stretching Vibration (νC=C): The stretching of the carbon-carbon double bond in the vinyl group results in a distinct absorption band. For this compound, the ν(C=C) is observed at 1600 cm⁻¹. sci-hub.se This frequency is within the typical range for conjugated alkenes, suggesting some electronic interaction between the vinyl group and the diphenylphosphine (B32561) oxide moiety.

Table 3: Key IR Vibrational Frequencies for this compound sci-hub.se

| Vibrational Mode | Functional Group | Frequency (cm⁻¹) |

| νC=C | Vinyl C=C | 1600 |

| νP=O | Phosphoryl P=O | 1185 |

Data sourced from Sci-Hub. sci-hub.se

The flexibility of this compound allows for the existence of different rotational isomers, or conformers, arising from rotation around the P-C(vinyl) single bond. Theoretical studies on related molecules like vinylphosphine oxide have identified two primary stable conformers: s-cis and s-trans-gauche. researchgate.net

IR and Raman spectroscopy can be powerful tools for investigating such conformational equilibria. semanticscholar.org Different conformers can exhibit subtle but measurable differences in their vibrational spectra. For example, specific vibrational modes, particularly those involving the P-C=C framework, may appear at slightly different frequencies or have different relative intensities for each conformer. soton.ac.uk By analyzing the spectra, often at varying temperatures, it is possible to identify the presence of multiple conformers in a sample. Low-temperature spectroscopic measurements can sometimes "freeze out" the equilibrium, allowing for the distinct spectral signatures of individual conformers to be observed and assigned.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₄H₁₃OP, corresponding to a molecular weight of approximately 228.23 g/mol . nih.gov

Electron Ionization Mass Spectrometry (EI-MS) provides high-energy electrons that bombard the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments helps in confirming the structure of the parent molecule. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions that correspond to the cleavage of the most labile bonds.

The fragmentation typically involves the loss of the vinyl group, cleavage of the phenyl groups, and rearrangements involving the phosphoryl core. The resulting mass-to-charge ratios (m/z) of these fragments provide a structural fingerprint of the molecule.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 228 | Molecular Ion [M]⁺ | [C₁₄H₁₃OP]⁺ |

| 227 | [M-H]⁺ | [C₁₄H₁₂OP]⁺ |

| 201 | [M-C₂H₃]⁺ (Loss of vinyl group) | [(C₆H₅)₂PO]⁺ |

| 154 | [M-C₆H₅]⁺ (Loss of a phenyl group) | [C₆H₅(C₂H₃)PO]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

This fragmentation data is crucial for confirming the identity of this compound in reaction mixtures and for the structural elucidation of its derivatives, where shifts in fragment masses can indicate the site of chemical modification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the steric and electronic properties of a molecule.

The solid-state structure of this compound has been determined, and the crystallographic data are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 231224. nih.gov This analysis reveals the tetrahedral geometry around the central phosphorus atom, a characteristic feature of phosphine oxides. The data allows for the precise measurement of the P=O, P-C(phenyl), and P-C(vinyl) bond lengths, as well as the C-P-C and O=P-C bond angles.

Analysis of the crystal packing can also reveal non-covalent interactions, such as hydrogen bonding or π-stacking between the phenyl rings of adjacent molecules, which influence the material's bulk properties. For derivatives of this compound, X-ray crystallography is invaluable for confirming stereochemistry, particularly at the phosphorus center or in products resulting from reactions at the vinyl group.

While the specific crystallographic parameters for this compound (CCDC 231224) require direct access to the database for tabulation, a representative table structure for such data is provided below.

Table 2: Representative Crystallographic Data Table Format

| Parameter | Value |

|---|---|

| CCDC Deposition No. | 231224 |

| Empirical Formula | C₁₄H₁₃OP |

| Formula Weight | 228.23 |

| Crystal System | Data Unavailable |

| Space Group | Data Unavailable |

| a (Å) | Data Unavailable |

| b (Å) | Data Unavailable |

| c (Å) | Data Unavailable |

| α (°) | Data Unavailable |

| β (°) | Data Unavailable |

| γ (°) | Data Unavailable |

| Volume (ų) | Data Unavailable |

| Z | Data Unavailable |

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., in-situ NMR, time-resolved IR)

To understand how a reaction proceeds, it is essential to observe the transformation from reactants to products, including the detection of any short-lived intermediates. Advanced spectroscopic techniques such as in-situ Nuclear Magnetic Resonance (NMR) and time-resolved Infrared (IR) spectroscopy are powerful tools for such mechanistic investigations.

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction within the NMR spectrometer. nih.govnih.gov For reactions involving this compound, such as polymerization or Michael additions, ³¹P NMR is particularly informative. By acquiring spectra at regular intervals, one can track the disappearance of the reactant's characteristic ³¹P signal and the appearance of new signals corresponding to intermediates and final products. cardiff.ac.uk This provides kinetic data and can help identify transient species that might otherwise be undetectable. For instance, in a polymerization reaction, the change in the chemical environment of the phosphorus atom as the vinyl group reacts can be precisely followed, offering insights into the rate of propagation and the nature of the growing polymer chain. nih.gov

Iv. Reactivity and Mechanistic Investigations of Diphenyl Vinyl Phosphine Oxide

Reactivity of the Vinylic Moiety

The phosphorus-activated vinyl group in diphenyl(vinyl)phosphine oxide is highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. sci-hub.se This reactivity allows for the formation of a wide range of functionalized organophosphorus compounds.

This compound readily participates in conjugate addition reactions with a diverse set of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. sci-hub.sesmolecule.com These reactions typically proceed under basic conditions and provide a straightforward route to β-substituted phosphine (B1218219) oxides.

The addition of carbon-based nucleophiles to this compound has been explored, particularly with Grignard reagents. nih.gov However, these reactions can be complex. Instead of the expected simple conjugate addition, the interaction of this compound with Grignard reagents often leads to substitution reactions or polymerization. nih.govsemanticscholar.org The vinyl group can be replaced, or anionic polymerization can occur, especially in the presence of Grignard reagents. smolecule.comnih.gov For instance, when reacted with certain Grignard reagents, diphenylphosphine (B32561) oxide is formed as a byproduct, and subsequent treatment with an alkyl halide like methyl iodide can lead to the formation of diphenyl methylphosphine oxide. nih.gov This suggests that the initially formed carbanion intermediate may be unstable under these conditions, leading to side reactions. nih.govsemanticscholar.org

Table 1: Reaction of this compound with Grignard Reagents

| Grignard Reagent | Electrophile | Major Products | Observations |

|---|---|---|---|

| Phenylmagnesium bromide (PhMgBr) | Methyl iodide (MeI) | Diphenylphosphine oxide, Diphenyl methylphosphine oxide | Formation of byproducts and polymerized material observed. nih.gov |

Nitrogen nucleophiles, such as secondary amines, readily add to the vinyl group of this compound. smolecule.comresearchgate.net This aza-Michael reaction provides a convenient method for synthesizing 2-(N-dialkylamino)ethyldiphenylphosphine oxides. researchgate.net For example, the reaction with morpholine results in a β-aminophosphine oxide, which can serve as a precursor for ligands used in transition-metal complexes. smolecule.com These reactions are foundational for creating analogues of biologically relevant molecules. researchgate.net The addition of chiral amines to the vinyl moiety is of particular interest as it yields precursors to chiral phosphines, which are valuable ligands in asymmetric catalysis. sci-hub.se

Table 2: Addition of Secondary Amines to this compound

| Amine | Product | Application of Product | Reference |

|---|---|---|---|

| Morpholine | 2-(Morpholino)ethyldiphenylphosphine oxide | Precursor to transition-metal complex ligands | smolecule.com |

| Various secondary amines | 2-(N-Dialkylamino)ethyldiphenylphosphine oxides | Analogues of methadone | researchgate.net |

This compound reacts with alcohols under basic catalytic conditions in a Michael-type addition. researchgate.net This reaction has been utilized to synthesize various phosphorylated polyethers. researchgate.net The addition of chiral alcohols is a notable application, as it provides a pathway to precursors for chiral phosphine ligands, which are significant in asymmetric transition metal-catalyzed processes. sci-hub.se

The vinylic moiety of this compound is also reactive towards sulfur nucleophiles like thiols. sci-hub.sesmolecule.com This sulfa-Michael addition is another route to produce precursors for chiral phosphine oxides, which have applications in the field of asymmetric catalysis. smolecule.com The reaction involves the nucleophilic attack of the thiol on the β-carbon of the vinyl group, leading to the formation of a β-thioether phosphine oxide. umaine.edu

The carbon-carbon double bond of this compound can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of five- or six-membered ring systems.

Notably, it undergoes 1,3-dipolar cycloaddition reactions with various nitrones. sci-hub.se These reactions typically yield mixtures of regioisomeric isoxazolidines. sci-hub.se The regiochemical outcome of the cycloaddition has been found to be highly sensitive to subtle structural changes in the nitrone reactant. sci-hub.se This chemistry has also been successfully extended to the use of chiral nitrones, allowing for the study of double asymmetric induction. researchgate.netacs.org

Furthermore, this compound can act as a dienophile in Diels-Alder reactions. sci-hub.sewikipedia.org Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene have been reported, showing a preference for the endo isomer. sci-hub.se For example, the reaction catalyzed by aluminum chloride in dichloromethane at room temperature yields the corresponding cycloadduct with an 85:15 endo:exo ratio. sci-hub.se

Table 3: Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Catalyst | Product(s) | Key Findings |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrones | None | Regioisomeric isoxazolidines | Regioselectivity is sensitive to nitrone structure. sci-hub.se |

Cycloaddition Reactions

Reactivity at the Phosphorus Center

The phosphorus(V) center in this compound can be reduced to the corresponding phosphorus(III) compound, diphenyl(vinyl)phosphine. This transformation is significant as phosphines are widely used as ligands in catalysis. A common and effective method for this reduction involves the use of silanes as reducing agents. nih.govorganic-chemistry.org

Various silanes, such as trichlorosilane (HSiCl₃), polymethylhydrosiloxane (PMHS), and 1,3-diphenyl-disiloxane (DPDS), have been successfully employed for the deoxygenation of tertiary phosphine oxides. nih.govnih.gov These reactions are often chemoselective, meaning they can reduce the phosphine oxide group without affecting other functional groups in the molecule, including the vinyl group. nih.gov The reduction typically proceeds with retention of configuration at the phosphorus center if it is a stereocenter. nih.gov

Table 2: Common Reducing Agents for the Conversion of this compound to Diphenyl(vinyl)phosphine

| Reducing Agent | Typical Conditions | Comments |

|---|---|---|

| Trichlorosilane (HSiCl₃) | Toluene, heat | Effective and commonly used. |

| 1,3-Diphenyl-disiloxane (DPDS) | Neat or in a solvent, heat | Highly chemoselective. nih.gov |

The oxygen atom of the phosphinoyl group in this compound is a Lewis basic site and can coordinate to a variety of metal centers. smolecule.com As a hard Lewis base, it preferentially coordinates to hard metal ions. This coordination ability allows this compound to act as a ligand in transition metal complexes. smolecule.com The coordination typically occurs through the oxygen atom, leading to the formation of M-O-P linkages.

The complexation of phosphine oxides with metal ions has been studied in the context of catalysis and materials science. For instance, lanthanide complexes with phosphine oxide ligands have been synthesized and characterized. The formation of such complexes can influence the electronic and steric environment of the metal center, thereby affecting its catalytic activity. While this compound itself can act as a simple monodentate ligand, the vinyl group offers potential for further functionalization or polymerization after coordination.

Ligand Exchange Reactions

The phosphine oxide group (P=O) in this compound is Lewis basic, allowing it to coordinate with transition metals. This interaction is fundamental to its role in catalytic processes, particularly in ligand exchange steps within catalytic cycles. While not a classic ligand in the sense of phosphines, phosphine oxides can function as labile, stabilizing ligands for catalyst intermediates.

In palladium-catalyzed cross-coupling reactions, phosphine oxides have been shown to have a beneficial effect on reaction rates and catalyst stability. They are thought to prevent the decomposition of the palladium catalyst, which can occur through agglomeration or oxidation, by reversibly coordinating to the metal center. This stabilizing interaction can be considered a form of ligand exchange, where the phosphine oxide temporarily occupies a coordination site.

More directly, phosphine oxide nucleophiles, such as diphenylphosphine oxide, participate in ligand exchange as a key step toward product formation. In the palladium-catalyzed hydrophosphinylation of dienes, a proposed mechanism involves the formation of a Pd-π-allyl intermediate. This intermediate then undergoes ligand exchange with the phosphine oxide nucleophile, bringing the phosphorus atom into the coordination sphere of the palladium. Subsequent reductive elimination from this complex furnishes the final allylic phosphine oxide product and regenerates the active palladium catalyst.

Stereoselective and Enantioselective Transformations

The activated vinyl group of this compound makes it a valuable substrate for a variety of stereoselective and enantioselective reactions, enabling the synthesis of chiral organophosphorus compounds.

This compound serves as a competent Michael acceptor, readily undergoing conjugate addition reactions with a range of carbon and heteroatom nucleophiles. This reactivity has been exploited for the synthesis of precursors to chiral phosphine ligands. The addition of chiral nucleophiles, such as chiral amines and alcohols, to the prochiral vinyl group allows for the creation of new stereocenters with diastereocontrol.

A notable example involves the diastereoselective addition of chiral lithium amides. The reaction of a prochiral vinyl phosphine oxide with lithium N-benzyl-α-methylbenzylamide in the presence of an electrophilic trap (trimethylsilyl chloride) has been shown to produce β-amino phosphine oxides. Following a protodesilylation step, the final product is obtained with high diastereoselectivity, often as a single diastereoisomer. This demonstrates that the facial selectivity of the attack on the vinyl group can be effectively controlled by the chirality of the incoming nucleophile.

This compound participates as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrones, to yield five-membered heterocyclic rings. These reactions are crucial for synthesizing phosphinyl-substituted isoxazolidines. When chiral nitrones are employed, the reaction can proceed with significant diastereoselectivity.

The study of "double asymmetric induction" has been particularly revealing, where a chiral vinylphosphine oxide is reacted with a chiral nitrone. In the reaction between enantiomerically pure (S)-methylphenylvinylphosphine oxide (a close analog of this compound) and chiral (2S)-nitrones, a high degree of stereocontrol is observed. researchgate.net The approach of the nitrone to the vinylphosphine oxide face (endo vs. exo) results in different diastereomeric products. It was found that the combination of the (S)-phosphine oxide and (2S)-nitrones constitutes a "matched pair," leading to a remarkable increase in selectivity for the endo-approach product. researchgate.net

| Dipolarophile | Chiral Nitrone | Approach | Diastereomeric Ratio (erythro:threo) |

| (S)-Methylphenylvinylphosphine oxide | (2S)-Nitrones | endo | ~40:1 |

Table 1: Example of diastereoselectivity in the 1,3-dipolar cycloaddition of a chiral vinylphosphine oxide with chiral nitrones, indicating a strong matched-pair interaction. researchgate.net

This high level of stereocontrol underscores the utility of vinylphosphine oxides in directing the stereochemical outcome of cycloaddition reactions for the synthesis of complex, enantiopure phosphinyl-aminotriol precursors. researchgate.net

While this compound is a key product, its structural motif—the chiral allylic phosphine oxide—is often synthesized via the palladium-catalyzed enantioselective allylation of a phosphine oxide nucleophile, such as diphenylphosphine oxide. This reaction represents a powerful method for constructing P-C bonds stereoselectively.

In a typical reaction, diphenylphosphine oxide adds to an allylic substrate, such as an allylic carbonate, in the presence of a palladium catalyst complexed with a chiral ligand. The reaction proceeds with high levels of regio- and enantioselectivity, affording chiral allylic phosphine oxides. A variety of chiral bis(phosphine) ligands have been employed to achieve excellent enantioselective control.

| Allylic Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-1,3-Diphenylallyl methyl carbonate | (S)-BINAP | 95 | 97 |

| (E)-1-Phenylallyl methyl carbonate | (S)-Tol-BINAP | 85 | 92 |

| Trifluoromethylated Allylic Substrate | (R)-BINAP | 91 | 95 |

Table 2: Selected results from the palladium-catalyzed enantioselective allylation of diphenylphosphine oxide with various allylic substrates, demonstrating high yields and enantioselectivities.

The generally accepted mechanism involves the oxidative addition of the allylic substrate to a Pd(0) complex to form a π-allyl palladium(II) species. The phosphine oxide then attacks this intermediate, followed by reductive elimination to yield the chiral allylic phosphine oxide and regenerate the Pd(0) catalyst.

Reaction Kinetics and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving vinylphosphine oxides have been investigated, particularly in the context of polymerization and cycloaddition reactions. While specific quantitative data for this compound in many reactions is not broadly published, studies on closely related compounds provide significant insight.

Qualitative kinetic observations on this compound indicate that it undergoes radical polymerization sluggishly, whereas anionic polymerization proceeds readily, suggesting a lower activation barrier for the anionic pathway. More quantitative data is available for the related compound trivinylphosphine (B117729) oxide (TVPO). Density functional theory (DFT) simulations of the pseudo-Michael addition of piperazine to TVPO have calculated the activation energies (Ea) for the first and second addition steps to be 18.63 kcal/mol and 17.3 kcal/mol, respectively. mdpi.com The lower activation energy for the second step indicates a faster reaction rate compared to the initial addition. mdpi.com For the reaction of TVPO with a vinyl Grignard reagent, the rate constant was calculated to be 78 M⁻¹s⁻¹.

Kinetic studies of 1,3-dipolar cycloadditions involving vinyl monomers and nitrones have been performed using techniques such as EPR and NMR spectroscopy to determine apparent activation energies and pre-exponential factors. The rates of these cycloadditions are influenced by solvent polarity; for instance, the rate coefficient for the reaction between certain dipolarophiles and nitrones can decrease by an order of magnitude when changing the solvent from hexane to methanol.

Steric factors also play a critical kinetic role. In palladium-promoted asymmetric Diels-Alder reactions between a phosphole and substituted diphenylvinylphosphines (the P(III) analogues of the oxide), the reaction time increased dramatically from 3 hours for an (E)-propenylphosphine to 50 hours for the (Z)-isomer, a consequence of greater steric repulsion in the transition state.

| Reaction Type | Compound | Parameter | Value |

| Pseudo-Michael Addition | Trivinylphosphine Oxide | Activation Energy (Ea), 1st step | 18.63 kcal/mol |

| Pseudo-Michael Addition | Trivinylphosphine Oxide | Activation Energy (Ea), 2nd step | 17.3 kcal/mol |

| Reaction with Grignard | Trivinylphosphine Oxide | Rate Constant (k) | 78 M⁻¹s⁻¹ |

Table 3: Kinetic and thermodynamic data from studies on trivinylphosphine oxide (TVPO), a structural analog used to illustrate the parameters governing the reactivity of vinylphosphine oxides. mdpi.com

V. Catalytic Applications of Diphenyl Vinyl Phosphine Oxide and Its Derivatives

Ligand in Transition Metal Catalysis

The phosphorus center in diphenyl(vinyl)phosphine oxide and its derivatives allows them to function as ligands for transition metals. While the corresponding phosphines (P(III) compounds) are more common as ligands due to their stronger sigma-donating capabilities, the phosphine (B1218219) oxides (P(V) compounds) can also coordinate to metal centers. More frequently, the phosphine oxide serves as a stable, air-resistant precursor that is reduced in situ to the active phosphine ligand. The vinyl group provides a key site for functionalization to tune the steric and electronic properties of the resulting ligands.

Cross-Coupling Reactions (e.g., Heck Reactions, Sonogashira Couplings)

In palladium-catalyzed cross-coupling reactions, phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. While phosphines are the active ligands, their corresponding oxides can play an indirect but significant role.

Heck Reactions: The Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, relies heavily on palladium catalysts, often stabilized by phosphine ligands. The choice of ligand influences the catalyst's activity and stability. While phosphine-free catalyst systems exist, phosphine ligands are often employed to enhance efficiency. The primary challenge with phosphine ligands can be their cost and potential toxicity, which has driven research into catalyst recycling and high-activity catalysts. libretexts.orgrug.nl

Sonogashira Couplings: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In some systems, the in situ formation of the active Pd(0) catalyst is facilitated by the oxidation of a phosphine ligand, such as triphenylphosphine, to its corresponding phosphine oxide. wikipedia.org Although not the primary ligand, the phosphine oxide is intrinsically linked to the catalytic cycle's initiation. The development of ligands like S-Phos and X-Phos has significantly advanced the scope of Sonogashira couplings. sigmaaldrich.com

The role of phosphine oxides is not limited to being byproducts. Research has shown that phosphine oxides can act as stabilizing agents for palladium nanoparticles. This stabilization prevents the agglomeration and precipitation of the active catalyst, thereby maintaining its concentration and activity throughout the reaction, leading to more reproducible results.

Asymmetric Catalysis and Chiral Ligand Design

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a product, often employs chiral phosphine ligands. nih.gov Phosphine oxides like DVPPO are valuable precursors in the design and synthesis of these crucial ligands.

The vinyl group of DVPPO is an excellent Michael acceptor, allowing for conjugate addition reactions with chiral nucleophiles. This strategy is a key route to creating chiral phosphine oxide derivatives. For instance, the addition of chiral amines or alcohols to the vinyl group introduces a stereocenter into the molecule. sci-hub.se Subsequently, the phosphine oxide can be reduced to the corresponding chiral phosphine, which can then be used as a ligand in asymmetric catalysis.

Another approach involves the direct asymmetric reduction of the carbon-carbon double bond in vinyl phosphine oxides. Research has demonstrated that enantioselective conjugate reduction of vinyl diphenylphosphine (B32561) oxides can yield chiral phosphine oxides with high enantiomeric excess. researchgate.net These chiral phosphine oxides are then converted into P-chiral phosphine ligands for use in asymmetric hydrogenation and other transformations. nih.gov

The development of C2-symmetric atropisomeric diphosphine ligands, which are highly effective in asymmetric catalysis, can also start from phosphine oxide precursors. nih.gov The stability and ease of handling of phosphine oxides make them ideal intermediates in multi-step syntheses of complex chiral ligands.

Table 1: Examples of Chiral Ligand Synthesis from Vinyl Phosphine Oxides This table is interactive. Click on the headers to sort the data.

| Precursor | Reaction Type | Chiral Reagent/Catalyst | Product Type | Application | Reference |

|---|---|---|---|---|---|

| This compound | Conjugate Addition | Chiral Amines/Alcohols | Chiral Phosphine Oxide | Precursor for chiral phosphine ligands | sci-hub.se |

| Vinyl Phosphine Oxides | Asymmetric Conjugate Reduction | Chiral Catalyst | Chiral Phosphine Oxide | Precursor for enantiopure phosphine ligands | researchgate.net |

| Diethyl Vinylphosphonate | Michael Addition | o-Anisylphenyl Phosphide | P-chiral diphosphine precursor | Asymmetric Hydrogenation |

Hydrogenation and Hydroformylation Catalysis

Phosphine and phosphine oxide ligands are also employed in hydrogenation and hydroformylation reactions, which are large-scale industrial processes.

Hydrogenation: Asymmetric hydrogenation, used to produce chiral molecules, is a prominent application for chiral phosphine ligands. Ligands derived from DVPPO precursors are designed to create a specific chiral environment around a metal center (commonly rhodium or ruthenium), enabling highly enantioselective reduction of prochiral substrates like ketoesters and olefins. nih.gov

Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. The regioselectivity (linear vs. branched aldehyde) and enantioselectivity (for asymmetric hydroformylation) are controlled by the catalyst system, particularly the ligands. While phosphines and phosphites are common ligands, researchgate.neticiq.org research has shown that phosphine oxides can also serve directly as effective ligands in rhodium-catalyzed hydroformylation. A novel (diphenylphosphinoyl)phenylmethanol ligand, for example, was used in the rhodium-catalyzed hydroformylation of alkenes, achieving good conversions and regioselectivities. nih.gov The use of phosphine oxides as ligands can offer advantages in terms of stability and can influence the electronic properties of the metal center, thereby affecting the reaction's outcome. nih.gov

Table 2: Application of Phosphine Oxide Ligands in Hydroformylation This table is interactive. Click on the headers to sort the data.

| Ligand Type | Metal Catalyst | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| (Diphenylphosphinoyl)phenylmethanol | Rhodium(I) complex | Alkenes | Good conversion and regioselectivity | nih.gov |

| Phosphine Oxide Ligand | Rhodium(I) complex | Alkenes | Moderate yields, high regioselectivities | nih.gov |

Organocatalysis Mediated by Phosphine Oxide Moieties

In contrast to its role as a ligand precursor in metal catalysis, the phosphine oxide group can itself be the active component in organocatalytic transformations. This approach circumvents the need for a metal and leverages the unique chemical properties of the P=O bond.

Wittig Reactions

The classic Wittig reaction is a powerful tool for alkene synthesis but suffers from poor atom economy, producing a stoichiometric amount of phosphine oxide byproduct that is often difficult to separate from the desired product. uta.edunih.govmasterorganicchemistry.com To overcome this limitation, catalytic versions of the Wittig reaction have been developed.

In a catalytic Wittig reaction, a phosphine oxide is used as a pre-catalyst. The catalytic cycle involves the in situ reduction of the phosphine oxide (formed after the olefination step) back to the active phosphine using a reducing agent, typically a silane like diphenylsilane. uta.edunih.gov This regenerates the phosphine, allowing it to participate in another cycle. This process requires only a catalytic amount of the phosphorus compound (e.g., 4-10 mol%), significantly reducing waste and simplifying purification. uta.edu

The general catalytic cycle proceeds as follows:

Reduction: The phosphine oxide pre-catalyst is reduced by a silane to the active P(III) phosphine.

Ylide Formation: The phosphine reacts with an alkyl halide and a base to form the phosphonium ylide.

Olefination: The ylide reacts with an aldehyde or ketone to produce the alkene product and regenerate the phosphine oxide.

The phosphine oxide re-enters the cycle at step 1.

Mitsunobu Reactions

Similar to the Wittig reaction, the traditional Mitsunobu reaction, used for the stereospecific conversion of alcohols to other functional groups, generates a stoichiometric amount of phosphine oxide byproduct. nih.govtcichemicals.com This has driven the development of catalytic variants.

One catalytic approach mirrors the Wittig cycle, where the phosphine oxide byproduct is reduced in situ to regenerate the phosphine catalyst. nih.gov This method transforms the reaction from stoichiometric to catalytic in phosphine, though it still requires a stoichiometric reducing agent and the azodicarboxylate reagent.

More recently, a redox-neutral organocatalytic Mitsunobu reaction has been developed. galchimia.comscispace.com This innovative approach uses a specially designed phosphine oxide organocatalyst. The catalyst activates the alcohol, allowing for nucleophilic substitution, and is then regenerated in a cycle that produces water as the sole byproduct. This eliminates the need for both a stoichiometric phosphine and an external reducing agent, representing a significant advance in atom economy and green chemistry. The cycle relies on the removal of water, often by azeotropic distillation, to drive the reaction forward. scispace.com

Staudinger Ligations

The Staudinger reaction is a chemical transformation that involves the reaction of an organic azide with a phosphine to yield an iminophosphorane, also known as an aza-ylide. wikipedia.orgyoutube.com In aqueous conditions, this intermediate is hydrolyzed to produce a primary amine and a phosphine oxide. wikipedia.org The formation of the highly stable phosphine oxide, such as triphenylphosphine oxide, provides a significant thermodynamic driving force for the reaction. youtube.com

The Staudinger ligation is a key modification of this reaction, engineered to form a stable amide bond, making it a valuable tool in chemical biology for bioconjugation. youtube.comdoccheck.com In this process, the phosphine reagent is designed with an ortho-ester group that acts as an electrophilic trap, intercepting the aza-ylide intermediate intramolecularly to form the amide product. doccheck.comysu.am

While phosphines are the primary reactants, phosphine oxides can serve as stable, air-insensitive pre-catalysts. For the reaction to be truly catalytic in phosphine, the phosphine oxide byproduct must be recycled back to the active phosphine(III) state. mdpi.com This is achieved by introducing a reducing agent into the reaction system, which regenerates the phosphine in situ, thereby creating a catalytic cycle. mdpi.com This catalytic approach is essential for making phosphine-mediated reactions like the Staudinger ligation, Wittig, and Mitsunobu reactions more efficient and atom-economical. mdpi.com Furthermore, phosphine oxide derivatives have been successfully immobilized on solid supports to create heterogeneous catalysts for Staudinger ligations, which simplifies catalyst separation and recycling. mdpi.com

Other Organocatalytic Transformations

This compound is recognized as an effective Michael acceptor due to the electron-withdrawing nature of the diphenylphosphinoyl group, which renders the β-carbon of the vinyl moiety highly electrophilic. nih.govsci-hub.se This property allows it to readily undergo conjugate addition reactions with a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles. sci-hub.se

While often employed as a substrate, this compound and its derivatives are integral to several organocatalytic transformations. A notable example is their use as electrophilic acceptors in the intramolecular Stetter reaction. nih.gov Catalyzed by N-heterocyclic carbenes (NHCs), aldehydes can add to the vinylphosphine oxide acceptor, leading to the formation of chiral keto phosphine oxides in high yields and excellent enantioselectivities. nih.gov

The reactivity of the vinyl group is also harnessed to synthesize precursors for chiral ligands used in asymmetric catalysis. The conjugate addition of chiral amines or alcohols to this compound produces chiral phosphine oxide adducts. sci-hub.sesmolecule.com These adducts are valuable intermediates that can be subsequently reduced to generate P-stereogenic phosphine ligands, which are highly sought after for their application in transition-metal-catalyzed asymmetric reactions. sci-hub.sesmolecule.comresearchgate.net

Table 1: Asymmetric Intramolecular Stetter Reaction of Vinylphosphine Oxides nih.gov

| Entry | Substrate (Aldehyde) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Aromatic (Benzaldehyde derivative) | Chiral Triazolium Salt | 95 | 94 |

| 2 | Aromatic (Naphthaldehyde derivative) | Chiral Triazolium Salt | 99 | 96 |

| 3 | Aliphatic (Cyclohexanecarboxaldehyde derivative) | Chiral Triazolium Salt | 85 | 92 |

| 4 | Aliphatic (Pivalaldehyde derivative) | Chiral Triazolium Salt | 75 | 90 |

Role as a Catalyst Precursor or Additive

This compound is a valuable precursor for the synthesis of ligands used in homogeneous catalysis. Its vinyl group provides a reactive handle for chemical modification, such as through Michael addition or polymerization, allowing for the creation of tailored ligands. sci-hub.sesmolecule.com The resulting functionalized phosphine oxides can be reduced to the corresponding tertiary phosphines, which are among the most important classes of ligands for transition metal catalysts. liv.ac.uk

The broader class of secondary phosphine oxides (SPOs), which are tautomers of phosphinous acids, serve as excellent and robust pre-ligands in coordination chemistry. chimia.ch These air-stable compounds exist in equilibrium with the trivalent phosphinous acid form, which readily coordinates to late transition metals such as palladium, platinum, ruthenium, rhodium, and gold. chimia.ch This allows the stable phosphine oxide to be used as a convenient benchtop precursor that generates the active phosphine ligand in situ. Diphenylphosphine oxide, for example, has been effectively used as a pre-ligand in various palladium-catalyzed cross-coupling reactions. scispace.com

Derivatives of this compound can also be used to stabilize metal nanoparticles, creating active and robust catalysts. For instance, secondary phosphine oxides have been employed as ligands for the synthesis of ruthenium nanoparticles that are highly efficient for hydrogenation reactions.

Heterogeneous Catalysis with Anchored this compound Derivatives

A significant advancement in catalysis is the development of heterogeneous catalysts, which offer straightforward separation from the reaction mixture and potential for recycling. Phosphine oxide derivatives have been successfully immobilized onto solid supports to create such systems. mdpi.com

In one leading approach, phosphine oxide moieties like triphenyl phosphine oxide have been covalently anchored onto oxidized multiwalled carbon nanotubes (MWCNTs). mdpi.com These functionalized nanotubes act as recyclable heterogeneous catalysts for a variety of phosphine-mediated reactions. The loading of the phosphine oxide on the carbon nanotube support can be substantial, reaching up to 0.73 mmol/g. mdpi.com

These anchored catalysts have demonstrated efficiency in promoting reactions where a phosphine oxide is generated as a byproduct, including the Wittig reaction, the Mitsunobu reaction, and the Staudinger ligation. mdpi.com In these applications, the immobilized phosphine oxide functions as a pre-catalyst that is reduced to the active phosphine(III) species in situ. After the reaction, the catalyst, now in its phosphine oxide form again, can be easily recovered by simple filtration and reused in subsequent catalytic cycles. mdpi.com

Table 2: Heterogeneous Catalysis in Staudinger Ligation using Anchored Phosphine Oxide mdpi.com

| Catalyst | Reaction | Cycle | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Phosphine Oxide on MWCNT | Staudinger Ligation | 1 | High | Easy separation by filtration; Catalyst is recyclable |

| Phosphine Oxide on MWCNT | Staudinger Ligation | 2 | Moderate | |

| Phosphine Oxide on MWCNT | Staudinger Ligation | 3 | Lower |

Furthermore, these phosphorus-functionalized MWCNTs can serve as supports for metal nanoparticles. Palladium nanoparticles have been deposited onto these materials to create nanocomposites that are active heterogeneous catalysts for C-C bond-forming reactions like the Heck reaction. mdpi.com While challenges such as catalyst deactivation over multiple cycles remain, these systems represent a pioneering step in transferring organocatalytic processes based on phosphine oxide redox cycles to practical heterogeneous materials. mdpi.com

Vi. Polymerization Studies and Materials Science Applications of Diphenyl Vinyl Phosphine Oxide

Radical Polymerization of Diphenyl(vinyl)phosphine Oxide

Radical polymerization is a common and effective method for polymerizing DPVPO, both for creating homopolymers and for incorporating the monomer into copolymers to impart specific functionalities.

Homopolymerization Characteristics and Limitations

The homopolymerization of this compound can be readily achieved using organic peroxide catalysts. mdpi.com For instance, heating DPVPO in the presence of ditertiary butyl peroxide under a nitrogen atmosphere yields poly(this compound). mdpi.com The process typically involves a staged heating schedule, such as 4 hours at 120-130°C, followed by 4 hours at 150°C, and finally 16 hours at 175°C to ensure complete polymerization. mdpi.com

The resulting homopolymers are typically clear, ranging in color from straw to amber. mdpi.com They are characterized as hard and brittle resins. mdpi.com A significant and valuable characteristic of these polymers is their inherent flame resistance; they exhibit self-extinguishing properties upon ignition. mdpi.com The primary limitation of the homopolymer is its brittleness, which may restrict its use in applications requiring mechanical flexibility.

Copolymerization with Other Monomers

To overcome the limitations of the homopolymer and to functionalize conventional polymers, DPVPO is frequently copolymerized with other vinyl monomers. mdpi.comnih.gov The phosphine (B1218219) oxide group can be easily introduced into a polymer structure through free radical copolymerization with common monomers like styrene (B11656) and methyl methacrylate. nih.gov This approach allows for the development of materials that combine the properties of the base polymer with the benefits conferred by the phosphorus content, such as flame retardancy. nih.gov

This compound demonstrates good compatibility and copolymerizes effectively with a variety of ethylenically unsaturated monomers and resins. mdpi.com These include methyl methacrylate, divinyl benzene, and diethyl maleate. mdpi.com Furthermore, it can be incorporated into unsaturated polyester (B1180765) resin compositions, such as commercial laminating resins. mdpi.com The resulting copolymers are hard, tough, and highly flame-resistant. mdpi.com Research has shown that copolymers containing at least 25% DPVPO by weight can achieve a burning time of less than two seconds, highlighting its efficacy in reducing flammability. mdpi.com

While this compound is known to copolymerize with a wide range of monomers, specific research detailing its incorporation into acrylated polyisoprene and polybutadiene (B167195) through radical polymerization is not extensively documented in the available literature. However, other methods for modifying related polymers, such as the oxidative chlorophosphorylation of butadiene rubber, have been explored to introduce phosphorus-containing functional groups onto a polymer backbone. nih.gov

Anionic Polymerization of this compound

Anionic polymerization offers another pathway for the polymerization of vinyl phosphine oxides, although it is less commonly detailed in the literature for DPVPO compared to radical methods. This technique can be initiated by strong bases or organometallic compounds. mdpi.comuni-bayreuth.de